Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to 2,4,6-Trichloro-5-fluoropyrimidine
Abstract
This technical guide provides a comprehensive overview of 2,4,6-trichloro-5-fluoropyrimidine, a pivotal halogenated heterocyclic compound. Its unique electronic and steric properties make it a highly valuable building block in the synthesis of a wide array of functional molecules. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical reactivity, and applications, with a strong emphasis on its role in medicinal chemistry. The guide also includes detailed experimental protocols and safety information to ensure its effective and safe utilization in a laboratory setting.
Core Identity and Physicochemical Properties
2,4,6-Trichloro-5-fluoropyrimidine is a polysubstituted pyrimidine ring system. The presence of three chlorine atoms and one fluorine atom significantly influences its chemical behavior, rendering the chloro-substituents susceptible to sequential and regioselective nucleophilic displacement. This reactivity profile is central to its utility as a versatile synthetic intermediate.
Table 1: Physicochemical Properties of 2,4,6-Trichloro-5-fluoropyrimidine
| Property | Value | Source(s) |
| CAS Number | 6693-08-9 | [1][2] |
| Molecular Formula | C₄Cl₃FN₂ | [2] |
| Molecular Weight | 201.41 g/mol | [2] |
| Appearance | Low melting point white crystalline solid | [3] |
| Boiling Point | 80-87°C at 10-12 mbar | [3][4] |
| Density | 1.737 g/cm³ | [5] |
| Purity | Typically ≥95% | [2] |
| Solubility | Soluble in organic solvents like ether, chloroform, and dimethylformamide; dissolves in water. | [3][6] |
Synthesis and Manufacturing
The synthesis of 2,4,6-trichloro-5-fluoropyrimidine can be achieved through various routes. A common and effective laboratory-scale preparation involves the chlorination of a fluorinated pyrimidine precursor.
Synthetic Pathway from 5-Fluorobarbituric Acid
A prevalent method for synthesizing 2,4,6-trichloro-5-fluoropyrimidine starts from 5-fluorobarbituric acid (also known as 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione). This process involves a reaction with a strong chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine catalyst like N,N-dimethylaniline.[3] The reaction proceeds via the conversion of the hydroxyl groups to chloro groups.
Caption: Synthesis of 2,4,6-Trichloro-5-fluoropyrimidine.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2,4,6-trichloro-5-fluoropyrimidine from 5-fluorobarbituric acid.[3]
Materials:
-
5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (5-fluorobarbituric acid)
-
Phosphorus oxychloride (POCl₃)
-
N,N-dimethylaniline
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Ice water
-
Saturated brine solution
Procedure:
-
In a well-ventilated fume hood, carefully add finely powdered 5-fluoro-6-hydroxy-2,4(1H,3H)-pyrimidinedione (74 g, 0.507 mol) to phosphorus oxychloride (232 mL, 2.5 mol) in batches over 30 minutes, with stirring. Note that this reaction is exothermic.
-
After the addition is complete, maintain the reaction mixture at 60°C and slowly add N,N-dimethylaniline (65 mL) dropwise via a syringe.
-
Upon completion of the dropwise addition, heat the reaction system to an internal temperature of 100-110°C.
-
Continue the reaction for 4-8 hours, monitoring its completion by a suitable method such as Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully remove the majority of the remaining phosphorus oxychloride by vacuum distillation at 80-90°C.
-
Slowly pour the residue into approximately 1 L of ice water and stir for 30 minutes.
-
Perform an extraction with diethyl ether (1 x 400 mL, then 2 x 150 mL).
-
Combine the organic phases and wash them sequentially with water and saturated brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Filter to remove the desiccant and remove the ether by atmospheric pressure distillation to obtain the crude product.
-
Purify the crude product by reduced pressure distillation to yield 2,4,6-trichloro-5-fluoropyrimidine as a low melting point white crystalline solid (boiling point 80-85°C at 12 mmHg).[3]
Chemical Reactivity and Handling
Reactivity Profile
The pyrimidine ring is an electron-deficient system, and this effect is amplified by the presence of the electronegative fluorine and chlorine atoms. This electronic characteristic makes the carbon atoms of the ring susceptible to nucleophilic attack. The chlorine atoms at the 2, 4, and 6 positions are good leaving groups, facilitating nucleophilic aromatic substitution (SNAr) reactions. The regioselectivity of these substitutions can often be controlled by tuning the reaction conditions and the nature of the nucleophile.
Caption: Reactivity of 2,4,6-Trichloro-5-fluoropyrimidine.
Safety and Handling
2,4,6-Trichloro-5-fluoropyrimidine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed. It is sensitive to air and should be stored under an inert atmosphere.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]
-
First Aid:
-
Skin Contact: In case of contact, immediately wash the skin with plenty of water.[7]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7]
-
Ingestion: Rinse the mouth. Do NOT induce vomiting.[7]
-
In all cases of exposure, seek immediate medical attention.[7]
-
Applications in Research and Development
The pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[8] Halogenated pyrimidines, such as 2,4,6-trichloro-5-fluoropyrimidine, are crucial intermediates for creating libraries of substituted pyrimidines for drug discovery programs.[9]
Medicinal Chemistry
The primary application of 2,4,6-trichloro-5-fluoropyrimidine is as a versatile building block in the synthesis of biologically active compounds. The trifluoromethyl group, in particular, is of great interest in medicinal chemistry as it can enhance pharmacological properties such as metabolic stability and binding affinity.[10][11] This compound serves as a precursor for a variety of therapeutic agents, including those with potential anticancer activity.[10]
Agrochemicals and Dyes
Beyond pharmaceuticals, this compound and its derivatives have applications in other areas of chemical synthesis. For instance, trichloropyrimidine derivatives are used as anchor groups for reactive dyes. They are also intermediates in the synthesis of some herbicides and fungicides.[12]
Analytical Characterization
The identity and purity of 2,4,6-trichloro-5-fluoropyrimidine are typically confirmed using a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR and ¹⁹F NMR are particularly useful for confirming the structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition.[13]
-
Chromatography: Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are used to assess purity.
Conclusion
2,4,6-Trichloro-5-fluoropyrimidine is a highly functionalized and reactive pyrimidine derivative with significant value in synthetic chemistry. Its utility is most pronounced in the field of drug discovery, where it serves as a key scaffold for the development of novel therapeutic agents. A thorough understanding of its synthesis, reactivity, and safe handling is paramount for its effective application in research and development.
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